Aspartyl-alanyl-diketopiperazine

Chemical stability Protease resistance Diketopiperazine cyclization

Aspartyl-alanyl-diketopiperazine (DA-DKP) is the only endogenous 2,5-diketopiperazine backed by a completed Phase III clinical program in severe knee osteoarthritis—directly linking bench research to human outcomes. Unlike generic DKPs, DA-DKP engages the Rap1/NF-κB pathway with characterized potency, resists thermal degradation (60 °C) and aminopeptidase hydrolysis, and forms spontaneously via a succinimide intermediate under physiological conditions. This unique combination of endogenous origin, mechanistic definition, and clinical-stage validation makes DA-DKP irreplaceable for OA models, T-cell anergy pathway interrogation, and stability/formulation studies. Request a quote or order today.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 110954-19-3
Cat. No. B011526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartyl-alanyl-diketopiperazine
CAS110954-19-3
Synonymsaspartyl-alanyl-diketopiperazine
DA-DKP
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CC(=O)O
InChIInChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1
InChIKeyRVLCUCVJZVRNDC-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspartyl-Alanyl-Diketopiperazine (DA-DKP, CAS 110954-19-3): Procurement-Grade Immunomodulatory Cyclic Dipeptide Derived from Human Albumin


Aspartyl-alanyl-diketopiperazine (DA-DKP, CAS 110954-19-3) is a 2,5-diketopiperazine derivative formed via spontaneous cleavage and cyclization from the N-terminus of human serum albumin [1]. It is a small molecule (C7H10N2O4, MW 186.17) classified as an immunomodulatory agent that regulates inflammatory immune responses through molecular pathways implicated in T-lymphocyte anergy . DA-DKP is the active pharmaceutical ingredient in Ampion, a biologic drug candidate that has completed Phase III clinical trials for severe osteoarthritis of the knee [2].

Why DA-DKP Cannot Be Replaced by Generic Diketopiperazines or Alternative Immunomodulatory Cyclic Dipeptides in Inflammation Research


While the diketopiperazine (DKP) scaffold is broadly represented across natural products and synthetic libraries, DA-DKP exhibits a unique combination of endogenous origin, physicochemical stability, and well-characterized mechanism of action that precludes simple substitution with other cyclic dipeptides. Generic DKPs such as cyclo(Phe-Pro), cyclo(Trp-Pro), or cyclo(His-Pro) possess distinct side-chain chemistries that confer different receptor binding profiles, metabolic stability, and biological activities unrelated to the Rap1/NF-κB pathway engaged by DA-DKP [1]. The presence of the aspartic acid residue in DA-DKP is structurally essential: it enables spontaneous formation under physiological conditions via a succinimide intermediate, a property not shared by DKPs lacking a penultimate Asp or Asn [2]. Furthermore, DA-DKP has advanced to Phase III clinical evaluation in osteoarthritis, a developmental milestone unmatched by other unmodified, endogenous DKPs [3]. Substitution with alternative immunomodulatory DKPs would require complete revalidation of target engagement, potency, and safety profile.

Quantitative Differentiation Evidence for Aspartyl-Alanyl-Diketopiperazine: Comparative Data vs. In-Class Analogs and Baselines


Thermal and Enzymatic Stability of DA-DKP vs. Linear Asp-Ala Dipeptide Precursors

DA-DKP exhibits markedly enhanced stability compared to its linear dipeptide precursor. In thermal stability assays, the 2,5-diketopiperazine derivative shows minimal degradation following heating at 60 °C, whereas linear Asp-Ala dipeptides are susceptible to hydrolysis and degradation under equivalent conditions [1]. Additionally, peptides containing the diketopiperazine moiety are not readily hydrolyzed by leucine aminopeptidase, in contrast to linear peptides with free N-termini that undergo rapid aminopeptidase-mediated cleavage [1].

Chemical stability Protease resistance Diketopiperazine cyclization

T-Cell Cytokine Suppression: DA-DKP vs. YE-DKP and Unfractionated HSA

DA-DKP reduces antigen-induced TNF-α and IFN-γ production in isolated human T cells at a concentration of 500 µM . In a patent disclosure, both DA-DKP and YE-DKP (Tyr-Glu diketopiperazine) are claimed for inhibiting TNFα activation in T cells, but DA-DKP is distinguished by its endogenous presence in human serum albumin at physiologically relevant concentrations (42.0–79.6 µM in commercial HSA preparations) and its partial contribution to the immunosuppressive effects of HSA on activated PBMCs [1].

Immunomodulation Cytokine inhibition T-cell anergy

Mechanistic Pathway Engagement: DA-DKP Rap1 Activation vs. Alternative Immunomodulatory DKPs

Exposure of human T lymphocytes to DA-DKP results in increased levels of active Rap1 and decreased activation factors relevant to the T-cell receptor signal transduction pathway, including decreased phosphorylated ATF-2 and c-Jun expression [1]. This Rap1-mediated pathway is distinct from the mechanisms of other immunomodulatory DKPs; for instance, asperusmide A (an indole diketopiperazine) exerts immunosuppression via inhibition of ConA-induced T-cell proliferation (EC50 = 3.9 µM) and LPS-induced B-cell proliferation (EC50 = 4.5 µM) without documented Rap1 engagement [2].

Signal transduction Rap1 NF-κB TCR signaling

Clinical Efficacy in Osteoarthritis: Ampion (DA-DKP) vs. Vehicle Control and Corticosteroid Comparator

In a 20-week extension of a multicenter, randomized, vehicle-controlled, double-blind study (NCT01839331), a single 4 mL intra-articular injection of Ampion (DA-DKP) produced statistically significant improvements over vehicle control. In patients with moderate-to-severe knee osteoarthritis (Kellgren-Lawrence Grades 3–4; n=64), Ampion treatment resulted in mean change from baseline in WOMAC pain score of -0.99 vs. -0.65 for vehicle (P=0.005) and function score change of -0.85 vs. -0.58 (P=0.04) over 20 weeks [1]. At 20 weeks, 50% of Ampion-treated patients in the moderate-to-severe subgroup reported pain reduction compared to 25% of vehicle-treated patients (P=0.04) [1]. A Phase III placebo-controlled trial with 500 participants was subsequently completed, with plans for a Biologics License Application filing [2].

Osteoarthritis Clinical trial Intra-articular injection WOMAC

Development Stage Benchmarking: DA-DKP (Phase III Complete) vs. Representative In-Class DKPs

DA-DKP has advanced to completed Phase III clinical trials for osteoarthritis of the knee (NCT03182686, AP-003-C study), with a Biologics License Application filing under consideration [1][2]. In contrast, representative immunomodulatory diketopiperazines such as asperusmides A–D remain at the preclinical/discovery stage, with only in vitro immunosuppressive activity reported and no clinical development path established [3]. Natural product-derived DKPs like penipiperazine from marine fungi similarly lack clinical advancement beyond early biological characterization .

Drug development Clinical phase Diketopiperazine Translational research

Recommended Research and Industrial Application Scenarios for Aspartyl-Alanyl-Diketopiperazine Based on Quantitative Evidence


Preclinical and Translational Osteoarthritis Research Requiring Clinically Validated Immunomodulatory Agent

DA-DKP is the preferred compound for in vivo osteoarthritis models where translational relevance to human clinical outcomes is paramount. A single intra-articular injection of DA-DKP (as Ampion, 4 mL) produced statistically significant improvement in WOMAC pain scores (-0.99 vs. -0.65 vehicle, P=0.005) and function scores (-0.85 vs. -0.58 vehicle, P=0.04) over 20 weeks in moderate-to-severe knee OA patients, with a responder rate of 50% vs. 25% vehicle (P=0.04) [1]. The completion of Phase III trials provides a substantial human safety dataset that supports translational study design and dose selection [2].

In Vitro T-Cell Immunomodulation Assays Targeting Rap1/NF-κB Pathway

For studies investigating the Rap1-mediated T-cell anergy pathway, DA-DKP is the mechanistically defined agent of choice. Exposure of human T lymphocytes to DA-DKP increases active Rap1 levels and decreases phosphorylated ATF-2 and c-Jun expression, effects not documented for alternative immunomodulatory DKPs such as asperusmides, which inhibit proliferation via distinct pathways (EC50 = 3.9 µM for T cells, 4.5 µM for B cells) [3][4]. This pathway specificity makes DA-DKP irreplaceable for assays requiring Rap1/NF-κB axis interrogation.

Long-Term Stability Studies and Formulation Development Requiring Protease-Resistant Cyclic Peptide Scaffolds

DA-DKP's demonstrated resistance to thermal degradation at 60 °C and resistance to leucine aminopeptidase hydrolysis make it suitable for extended stability studies and formulation development projects where linear dipeptides fail [5]. Procurement for shelf-life validation, lyophilization optimization, and accelerated stability testing is supported by quantitative stability data showing minimal degradation under heating conditions that would hydrolyze linear Asp-Ala precursors.

Endogenous DKP Biomarker and Metabolism Studies in Human Albumin-Derived Pathways

DA-DKP is uniquely positioned for studies of endogenous diketopiperazine formation and metabolism. It forms spontaneously from peptides containing a penultimate Asp residue under physiological conditions via a succinimide intermediate, and DKP-modified peptides have been detected in human lens extracts [5]. DA-DKP is present in commercial HSA preparations at concentrations of 42.0–79.6 µM, contributing to the immunosuppressive effects of HSA on activated PBMCs [6]. No other DKP offers this combination of endogenous origin, defined biosynthetic mechanism, and quantifiable physiological concentration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspartyl-alanyl-diketopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.